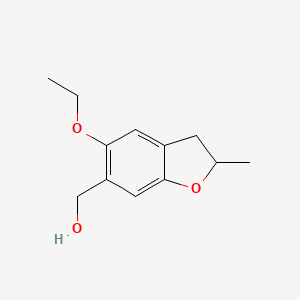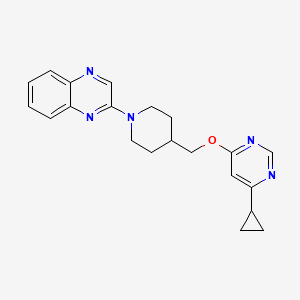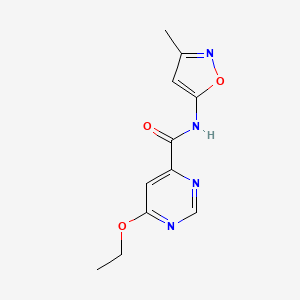![molecular formula C18H17NO4S2 B2606114 Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-06-8](/img/structure/B2606114.png)
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as DMBSB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBSB belongs to the class of sulfonamide compounds that have shown promising results in the development of new drugs and therapies. In
作用機序
The mechanism of action of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the growth and survival of cancer cells. It has also been shown to bind to the estrogen receptor, which is involved in the development of breast cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to have an effect on the central nervous system, with studies showing that it has anxiolytic properties.
実験室実験の利点と制限
One of the major advantages of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is its potential as a lead compound in drug development. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. One area of interest is its potential as a treatment for cancer. Further studies are needed to better understand its mechanism of action and to optimize its efficacy. Another future direction is its potential as a treatment for inflammatory diseases. This compound has shown promising results in reducing inflammation, and further studies are needed to explore its potential in this area. Additionally, the synthesis of this compound can be optimized to increase its solubility in water, making it easier to work with in lab experiments.
合成法
The synthesis of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves the reaction of 2,6-dimethylphenylsulfonyl chloride with 1-benzothiophene-2-carboxylic acid in the presence of a base, followed by the methylation of the resulting sulfonamide with methyl iodide. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to yield a high purity product with a good yield.
科学的研究の応用
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use in drug development. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and receptors. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-7-6-8-12(2)15(11)19-25(21,22)17-13-9-4-5-10-14(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRGQNESAYLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B2606031.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2606034.png)
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606035.png)

![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B2606038.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2606042.png)

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/no-structure.png)
![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)
![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2606049.png)
![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)
![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)